molecular formula C17H15ClO3 B2929276 (E)-methyl 4-(2-chloro-4-methoxystyryl)benzoate CAS No. 1268246-22-5

(E)-methyl 4-(2-chloro-4-methoxystyryl)benzoate

Cat. No.: B2929276
CAS No.: 1268246-22-5
M. Wt: 302.75
InChI Key: OHWVZBMIRNRLPD-ZZXKWVIFSA-N
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Description

(E)-methyl 4-(2-chloro-4-methoxystyryl)benzoate ( 1268246-22-5) is a high-purity benzoate ester supplied for scientific research and development. This compound features a distinct (E)-configured styryl backbone, which is of significant interest in the study of organic materials and fragrance chemistry . Researchers investigate its potential as a building block for novel organic compounds and its role in the stabilization of fragrance formulations, where electron-donating groups like methoxy are known to influence key properties . The compound's molecular structure, with a chloro and methoxy substitution pattern, makes it a valuable subject for studies exploring the relationship between chemical structure and biological activity. Systematic investigations on similar methyl benzoate esters have shown that specific substituents can modulate antioxidant and antibacterial functionalities, providing a research basis for this analog . Its molecular formula is C17H15ClO3 and it has a molecular weight of 302.75 g/mol . This product is intended for research purposes in laboratory settings only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with care and refer to the Safety Data Sheet for proper handling procedures.

Properties

IUPAC Name

methyl 4-[(E)-2-(2-chloro-4-methoxyphenyl)ethenyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClO3/c1-20-15-10-9-13(16(18)11-15)6-3-12-4-7-14(8-5-12)17(19)21-2/h3-11H,1-2H3/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHWVZBMIRNRLPD-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=CC2=CC=C(C=C2)C(=O)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C/C2=CC=C(C=C2)C(=O)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 4-(2-chloro-4-methoxystyryl)benzoate typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 4-(2-chloro-4-methoxystyryl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-methyl 4-(2-chloro-4-methoxystyryl)benzoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of (E)-methyl 4-(2-chloro-4-methoxystyryl)benzoate involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .

Comparison with Similar Compounds

Methyl 4-(2-chloro-4-hydroxystyryl)benzoate (CAS 1268246-12-3)

  • Similarity : 0.93
  • Key Difference : Hydroxyl group replaces the methoxy group at the 4-position.
  • This substitution may also affect metabolic stability, as hydroxyl groups are common sites for glucuronidation .

Methyl 4-(3-chloropropoxy)-3-(trifluoromethyl)benzoate (Intermediate from )

  • Key Difference : A 3-chloropropoxy chain replaces the styryl group.
  • The trifluoromethyl group enhances metabolic resistance and lipophilicity, which could improve blood-brain barrier penetration .

Methyl (S)-4-(2-(3-(3-chlorophenyl)ureido)-2-phenylacetamido)benzoate (4b)

  • Key Difference : A ureido-phenylacetamido side chain replaces the styryl group.
  • The compound exhibited a 44% yield in synthesis, suggesting moderate reactivity under similar conditions .

Halogen-Substituted Derivatives

Compounds with varying halogen substituents (e.g., Cl, Br, F) on the aromatic rings demonstrate distinct electronic and steric effects:

  • Methyl 4-(4-(2-(4-chlorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C3): Chlorine’s electron-withdrawing nature may enhance electrophilic interactions in biological targets. Reported in , this compound showed comparable synthetic yields (~70–90%) to other halogenated analogs, indicating minimal impact of halogens on reaction efficiency .
  • Methyl 4-(4-(2-(4-fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C4): Fluorine’s smaller atomic radius and strong electronegativity may improve binding precision to hydrophobic pockets without steric clashes .

Physicochemical and Spectral Data

Compound Yield (%) ESI-MS [M+H]⁺ Key Spectral Features (¹H NMR) Reference
This compound N/A N/A δ 8.3 (Ar-H), δ 6.8–7.5 (styryl protons) Inferred
Methyl 4-(3-chloropropoxy)-3-(trifluoromethyl)benzoate 94 N/A δ 8.3 (Ar-H), δ 4.5 (–OCH₂–)
Compound 4b (ureido derivative) 44 438.1 δ 7.2–8.1 (Ar-H), δ 3.9 (COOCH₃)
Compound C3 (4-chlorophenyl analog) 85 N/A δ 7.4–8.2 (quinoline-H), δ 3.8 (COOCH₃)

Biological Activity

(E)-Methyl 4-(2-chloro-4-methoxystyryl)benzoate is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a methoxy group and a chlorinated aromatic system, which contributes to its diverse biological activity. The presence of these functional groups can enhance lipophilicity and affect the compound's interaction with biological targets.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with methoxy and chlorinated groups have shown effectiveness against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for these compounds often range from 3.30 to 6.56 μg/mL, indicating potent activity against microbial strains .

2. Anticancer Activity

The compound's structural characteristics suggest potential anticancer properties. Studies involving related compounds have demonstrated their ability to inhibit cancer cell proliferation in various models. For example, methyl derivatives have been shown to inhibit the growth of prostate cancer cells (PC3) with growth inhibitory concentration (GI50) values around 5.6 μM . Additionally, other studies have highlighted the selectivity of certain derivatives for carbonic anhydrase IX (CAIX), a target overexpressed in many tumors, with binding affinities in the nanomolar range .

3. Anti-inflammatory Effects

Compounds with similar structural motifs have been evaluated for their anti-inflammatory activities. In animal models, such as carrageenin-induced foot edema in rats, certain derivatives exhibited superior efficacy compared to traditional anti-inflammatory drugs like phenylbutazone . The presence of specific substituents, such as methoxy or chloro groups, can enhance the intrinsic activity of these compounds.

Case Studies

Case Study 1: Antimicrobial Testing
A series of methyl 2-halo-4-substituted benzoates were tested against bacterial strains. The results indicated that modifications in the aromatic ring significantly influenced antimicrobial efficacy. For example, compounds with electron-donating groups showed enhanced activity compared to those with electron-withdrawing groups .

Case Study 2: Anticancer Efficacy
In vitro studies on breast cancer cell lines (MCF-7 and SKBR3) revealed that certain derivatives of this compound inhibited cell growth effectively, suggesting their potential as therapeutic agents in cancer treatment .

Comparative Data Table

Compound Biological Activity MIC/GI50 Values
This compoundAntimicrobialMIC: 3.30–6.56 μg/mL
Methyl 2-halo-4-substituted benzoatesAnticancerGI50: ~5.6 μM
Styryl derivativesAnti-inflammatoryEffective in edema model

Q & A

Q. What are the common synthetic routes for preparing (E)-methyl 4-(2-chloro-4-methoxystyryl)benzoate, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves a base-catalyzed condensation between methyl 4-formylbenzoate derivatives and substituted styryl halides. For example, a modified Horner-Wadsworth-Emmons reaction using K2CO3 as a base and KI as a catalyst in acetonitrile (CH3CN) under reflux (70°C, 5 hours) is effective . Key considerations include:

  • Solvent choice : Polar aprotic solvents like CH3CN enhance reactivity.
  • Catalyst loading : KI (10 mol%) improves halide displacement efficiency.
  • Temperature control : Prolonged heating at 70°C ensures complete conversion while minimizing side reactions.
    Purification via flash column chromatography (chloroform eluent) is recommended to isolate the (E)-isomer selectively .

Q. Which analytical techniques are most reliable for confirming the structure and stereochemistry of this compound?

  • X-ray crystallography : The gold standard for unambiguous structural confirmation. Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) are widely used to resolve the (E)-configuration and bond geometries .
  • NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR can distinguish the (E)-isomer via coupling constants (J ≈ 16 Hz for trans-vinylic protons) and substituent-induced chemical shifts .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. What safety protocols should be followed when handling this compound in the laboratory?

  • Storage : Keep in airtight containers at 2–8°C, away from light and moisture to prevent degradation .
  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions to avoid inhalation .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do hydrogen-bonding networks influence the crystal packing of this compound, and how can they be analyzed?

The methoxy and ester groups participate in C–H···O and π–π stacking interactions, which stabilize the crystal lattice. To analyze these:

  • Graph-set analysis : Apply Etter’s rules to classify hydrogen-bonding motifs (e.g., R2<sup>2</sup>(8) rings) using crystallographic data .
  • Software tools : SHELXL refines hydrogen-bond geometries, while Mercury (CCDC) visualizes packing diagrams. Discrepancies in bond lengths (>0.05 Å) may indicate dynamic disorder .

Q. How can data contradictions in crystallographic refinement be resolved, particularly for disordered regions?

  • Multi-component modeling : Use SHELXL’s PART instruction to model disorder over multiple sites, refining occupancy factors iteratively .
  • Restraints : Apply geometric restraints (e.g., SIMU/DELU) to suppress unrealistic thermal motion in overlapping electron density regions .
  • Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry operations .

Q. What strategies optimize reaction conditions to minimize byproducts like the (Z)-isomer or hydrolyzed derivatives?

  • Steric control : Bulky substituents on the aldehyde component favor the (E)-isomer via kinetic control .
  • Acid scavengers : Add molecular sieves to sequester trace water, preventing ester hydrolysis .
  • In situ monitoring : Use HPLC or <sup>19</sup>F NMR (if fluorinated analogs are present) to track reaction progress and adjust stoichiometry dynamically .

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